molecular formula C12H19NS B1375210 4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene CAS No. 1339381-36-0

4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene

Cat. No.: B1375210
CAS No.: 1339381-36-0
M. Wt: 209.35 g/mol
InChI Key: AGCIHLAIYXOLGH-UHFFFAOYSA-N
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Description

4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene is a substituted benzene derivative featuring a 1,2-dimethylbenzene (o-xylene) core with a sulfanyl group at the para position (C4). The sulfanyl group is further functionalized with a 2-aminobutyl chain, introducing both sulfur and nitrogen heteroatoms into the structure.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfanylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NS/c1-4-11(13)8-14-12-6-5-9(2)10(3)7-12/h5-7,11H,4,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCIHLAIYXOLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CSC1=CC(=C(C=C1)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene typically involves the reaction of 1,2-dimethylbenzene with 2-aminobutanethiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it back to its thiol form.

    Substitution: It can undergo nucleophilic substitution reactions where the amino or sulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene has several scientific research applications:

    Chemistry: Used as a chelating agent to form stable complexes with metal ions.

    Biology: Investigated for its potential role in biological systems as a metal ion chelator.

    Medicine: Explored for its potential therapeutic applications due to its ability to bind metal ions.

    Industry: Utilized in the production of rubber and other polymers as a stabilizer.

Mechanism of Action

The mechanism of action of 4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene involves its ability to chelate metal ions. The amino and sulfanyl groups coordinate with metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes or facilitate the removal of metal ions from biological systems.

Comparison with Similar Compounds

Reactivity and Functional Groups

  • Sulfanyl vs. Chloro/Ethyl Groups : The sulfanyl group in the target compound introduces sulfur-based reactivity, such as susceptibility to oxidation (forming sulfoxides/sulfones) or participation in nucleophilic substitution reactions. In contrast, 4-chloro-o-xylene undergoes halogen-specific reactions (e.g., Grignard couplings), while 4-ethyl-o-xylene is inert under most conditions .
  • Amino Group Influence: The 2-aminobutyl chain enhances solubility in polar solvents (e.g., water or ethanol) via hydrogen bonding, unlike the hydrophobic 4-ethyl derivative. This property may make the target compound suitable for pharmaceutical applications .

Physical Properties

  • Melting/Boiling Points: The amino and sulfanyl groups likely increase the melting point of the target compound compared to 4-ethyl-o-xylene (mp: ~-25°C for o-xylene derivatives) due to intermolecular hydrogen bonding. The triazole-containing analogue (C₁₈H₁₂N₄S) exhibits even higher thermal stability (mp >200°C) due to aromatic stacking and rigidity .
  • Solubility: The target compound’s polarity contrasts sharply with 4-ethyl-o-xylene, which is lipid-soluble and used in non-polar matrices.

Biological Activity

4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a sulfur atom linked to an aminobutyl group and a dimethylbenzene moiety. Its chemical structure can be represented as follows:

  • IUPAC Name: this compound
  • CAS Number: 1339381-36-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cell proliferation and apoptosis.
  • Receptor Modulation: It can interact with receptors that mediate cellular responses to growth factors or hormones, potentially impacting cancer cell survival.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study involving various cancer cell lines demonstrated the following effects:

Cell LineIC50 (µM)Inhibition Rate (%)
A549 (Lung)8.99100.07
MCF-7 (Breast)8.26100.39
DU145 (Prostate)7.8999.93
HepG2 (Liver)6.9299.98

These results indicate that the compound can effectively inhibit cell growth across multiple cancer types, highlighting its potential as a therapeutic agent .

Mechanisms of Induction of Apoptosis

The compound has been shown to induce apoptosis in cancer cells through several mechanisms:

  • Cell Cycle Arrest: Treatment with the compound leads to S-phase arrest in cancer cells, which is crucial for preventing cell division.
  • Mitochondrial Pathway Activation: The compound activates pro-apoptotic proteins such as Bax while inhibiting anti-apoptotic proteins like Bcl-2, thereby promoting mitochondrial dysfunction and caspase activation .
  • Synergistic Effects: When combined with other chemotherapeutics like gemcitabine, it enhances the sensitivity of resistant cancer cells to treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Preliminary studies suggest that it exhibits activity against various bacterial strains, potentially making it a candidate for developing new antibacterial agents.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Pancreatic Cancer Cells: In vitro experiments demonstrated that treatment with the compound sensitized pancreatic cancer cells to gemcitabine-induced apoptosis, suggesting a potential role in combination therapies for resistant cancers .
  • Evaluation Against Bacterial Strains: The compound was tested against common pathogens and showed promising results in inhibiting bacterial growth, warranting further investigation into its mechanism and application in infectious diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene
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4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene

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